molecular formula C14H11N3O2 B072543 5-Nitro-2-p-tolyl-1H-benzoimidazole CAS No. 1571-90-0

5-Nitro-2-p-tolyl-1H-benzoimidazole

Cat. No.: B072543
CAS No.: 1571-90-0
M. Wt: 253.26 g/mol
InChI Key: AAMPIRQLXWIYCV-UHFFFAOYSA-N
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Description

5-Nitro-2-p-tolyl-1H-benzoimidazole is a chemical compound with the molecular formula C14H11N3O2. It belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a nitro group at the 5-position and a p-tolyl group at the 2-position of the benzimidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-p-tolyl-1H-benzoimidazole typically involves the condensation of o-phenylenediamine with p-tolualdehyde, followed by nitration. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-p-tolyl-1H-benzoimidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic reagents like amines and thiols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 5-amino-2-p-tolyl-1H-benzoimidazole.

    Reduction: Formation of various reduced derivatives depending on the reducing agent used.

    Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Scientific Research Applications

5-Nitro-2-p-tolyl-1H-benzoimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Nitro-2-p-tolyl-1H-benzoimidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular pathways, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-p-Tolyl-1H-benzoimidazole: Lacks the nitro group, resulting in different chemical and biological properties.

    5-Nitro-2-phenyl-1H-benzoimidazole: Similar structure but with a phenyl group instead of a p-tolyl group.

Uniqueness

5-Nitro-2-p-tolyl-1H-benzoimidazole is unique due to the presence of both the nitro and p-tolyl groups, which confer specific chemical reactivity and biological activity. Its unique structure allows it to participate in a variety of chemical reactions and exhibit diverse biological effects, making it a valuable compound in scientific research.

Properties

IUPAC Name

2-(4-methylphenyl)-6-nitro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-9-2-4-10(5-3-9)14-15-12-7-6-11(17(18)19)8-13(12)16-14/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMPIRQLXWIYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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